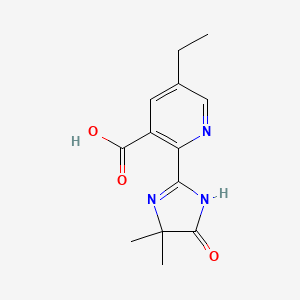
4-Desisopropyl-4-methyl Imazethapyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desisopropyl-4-methyl Imazethapyr is a derivative of Imazethapyr, which belongs to the imidazolinone class of herbicides. These compounds are known for their selective action against a wide range of weeds, making them valuable in agricultural practices. This compound is particularly noted for its effectiveness in controlling annual grasses, broadleaf weeds, and perennial sedges in various crops.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desisopropyl-4-methyl Imazethapyr typically involves the modification of the parent compound, Imazethapyr. The process includes the removal of the isopropyl group and the introduction of a methyl group. This can be achieved through a series of chemical reactions, including:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the isopropyl group with a methyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Desisopropyl-4-methyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
4-Desisopropyl-4-methyl Imazethapyr has several scientific research applications, including:
Agricultural Chemistry: Used as a herbicide to control weeds in crops like soybeans, sunflowers, and legumes.
Environmental Studies: Research on its degradation in soil and its impact on soil health and microbial populations.
Biological Studies: Investigating its effects on non-target organisms, including aquatic life and soil microorganisms.
Industrial Applications: Utilized in the formulation of herbicidal products for commercial use.
Mécanisme D'action
The mechanism of action of 4-Desisopropyl-4-methyl Imazethapyr involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS) in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, the compound disrupts protein synthesis, leading to the death of the target weeds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar properties.
Imazamox: Known for its effectiveness against a broad spectrum of weeds.
Uniqueness
4-Desisopropyl-4-methyl Imazethapyr is unique due to its specific structural modifications, which enhance its selectivity and effectiveness against certain weed species. Its modified structure also influences its degradation rate and environmental impact, making it a valuable alternative in specific agricultural settings.
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
2-(4,4-dimethyl-5-oxo-1H-imidazol-2-yl)-5-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-4-7-5-8(11(17)18)9(14-6-7)10-15-12(19)13(2,3)16-10/h5-6H,4H2,1-3H3,(H,17,18)(H,15,16,19) |
Clé InChI |
OYEPWAGTLOPQFP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


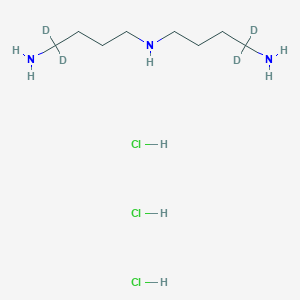
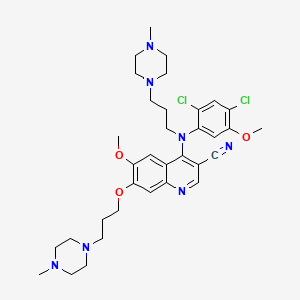


![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)


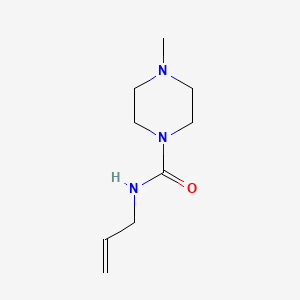
![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)


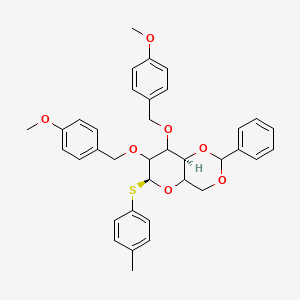
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
